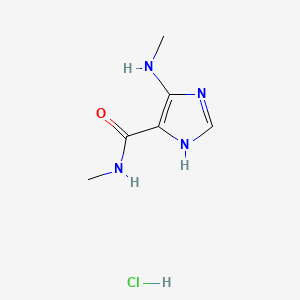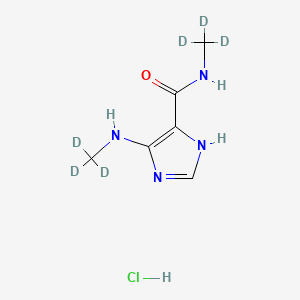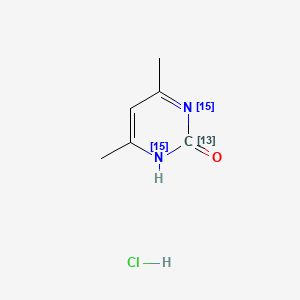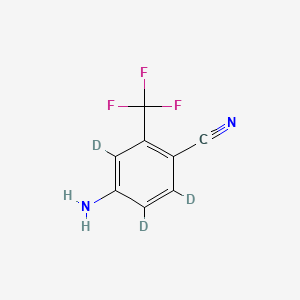
N-(3,4-Dimethylanilinomethyl)-succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,4-Dimethylaniline” and “N,N-Dimethylaniline” are organic chemical compounds, substituted derivatives of aniline. They are tertiary amines, featuring a dimethylamino group attached to a phenyl group . These oily liquids are colorless when pure, but commercial samples are often yellow .
Synthesis Analysis
“N,N-Dimethylaniline” (DMA) is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . It was first reported in 1850 by the German chemist A. W. Hofmann, who prepared it by heating aniline and iodomethane .
Molecular Structure Analysis
The molecular formula for “N,4-Dimethylaniline” and “N,N-Dimethylaniline” is C8H11N . The average mass is 121.180 Da .
Chemical Reactions Analysis
Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive .
Physical And Chemical Properties Analysis
“N,N-Dimethylaniline” is a colorless liquid with an amine-like odor . It has a density of 0.956 g/mL, a melting point of 2 °C, and a boiling point of 194 °C .
Mécanisme D'action
Safety and Hazards
Orientations Futures
There are studies on the use of “N-[3,4-dimethoxycinnamoyl]-anthranilic acid” (tranilast), a compound related to “N,N-Dimethylaniline”, in the treatment of human malignant glioma and in suppressing microglial inducible nitric oxide synthase (iNOS) expression and activity induced by interferon-γ (IFN-γ) .
Propriétés
IUPAC Name |
1-[(3,4-dimethylanilino)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-3-4-11(7-10(9)2)14-8-15-12(16)5-6-13(15)17/h3-4,7,14H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZRTKSGHJSGEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)CCC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethylanilinomethyl)-succinimide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(3-Methyl-2-butanyl)sulfanyl]pyridine 1-oxide](/img/structure/B589910.png)



![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)
